5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone
Overview
Description
5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone is a chromone derivative with the molecular formula C18H16O5. This compound is known for its unique structure, which includes two hydroxyl groups and a methoxyphenyl ethyl side chain. Chromones are a class of naturally occurring phenolic compounds that are widely present in various plants and fungi. They are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 2-hydroxyacetophenone and 4-methoxyphenylacetic acid as starting materials. The reaction proceeds through a series of steps, including esterification, cyclization, and hydroxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromone ring can be reduced to form dihydrochromones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromones and related compounds.
Substitution: Various substituted chromones depending on the nucleophile used.
Scientific Research Applications
5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other chromone derivatives.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of pharmaceuticals and nutraceuticals[][4].
Mechanism of Action
The mechanism of action of 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as kinases and protein tyrosine phosphatases, which are involved in cell signaling and tumor growth. Additionally, it can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dihydroxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 8-chloro-5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenethyl)-5,6,7,8-tetrahydro-chromone
- 5-hydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)-4-benzopyrone
Uniqueness
5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other chromone derivatives, it has shown promising results in inhibiting specific enzymes and pathways involved in cancer and inflammation .
Properties
IUPAC Name |
5,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-22-12-5-2-11(3-6-12)4-7-13-10-16(21)17-14(19)8-9-15(20)18(17)23-13/h2-3,5-6,8-10,19-20H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLFEHAPITXKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC(=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156004 | |
Record name | 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128922-70-3 | |
Record name | 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128922703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.